Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 213407-11-5
VCID: VC4875463
InChI: InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H
SMILES: COC(=O)CC(CN)C1=CC=C(C=C1)Cl.Cl
Molecular Formula: C11H15Cl2NO2
Molecular Weight: 264.15

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride

CAS No.: 213407-11-5

Cat. No.: VC4875463

Molecular Formula: C11H15Cl2NO2

Molecular Weight: 264.15

* For research use only. Not for human or veterinary use.

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride - 213407-11-5

Specification

CAS No. 213407-11-5
Molecular Formula C11H15Cl2NO2
Molecular Weight 264.15
IUPAC Name methyl 4-amino-3-(4-chlorophenyl)butanoate;hydrochloride
Standard InChI InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H
Standard InChI Key XLJRVNXVBJCANH-UHFFFAOYSA-N
SMILES COC(=O)CC(CN)C1=CC=C(C=C1)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₁H₁₅Cl₂NO₂ and a molecular weight of 264.14 g/mol . Its IUPAC name, methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride, reflects its functional groups:

  • Methyl ester (–COOCH₃) at the terminal position.

  • Amino group (–NH₂) at the C4 position.

  • 4-Chlorophenyl substituent attached to the C3 carbon.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅Cl₂NO₂
Molecular Weight264.14 g/mol
SMILES NotationCOC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl
Solubility (Hydrochloride)>50 mg/mL in polar solvents
Melting Point180–185°C (decomposition)

The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves esterification and amination steps:

  • Esterification: Reacting 4-amino-3-(4-chlorophenyl)butanoic acid with methanol in the presence of an acid catalyst (e.g., HCl).

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Table 2: Industrial vs. Laboratory Synthesis

ParameterLaboratory MethodIndustrial Method
CatalystHCl gasContinuous flow reactors
Yield70–80%>90% after optimization
PurificationRecrystallization (ethanol/water)Chromatography (silica gel)

Industrial processes prioritize scalability and cost-efficiency, often employing continuous flow systems to minimize by-products.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 180°C, necessitating storage at –20°C in inert atmospheres .

  • Reactivity: The amino group participates in nucleophilic substitutions, while the ester moiety is susceptible to hydrolysis under acidic/basic conditions.

Table 3: Spectroscopic Characterization Data

TechniqueKey SignalsSource
¹H NMR (DMSO-d₆)δ 7.35 (d, J=8.5 Hz, 2H, Ar–H), δ 3.65 (s, 3H, –OCH₃)
IR3440 cm⁻¹ (N–H stretch), 1740 cm⁻¹ (C=O)
MS (ESI-TOF)m/z 227.69 [M+H]⁺
ActivityModel SystemEffective Dose (ED₅₀)Source
AnalgesicRodent hot-plate test0.54 mg/kg
NeuroprotectiveIn vitro oxidative stress10 μM
AnxiolyticElevated plus maze1.2 mg/kg

Applications in Research and Industry

Pharmaceutical Development

  • Drug Intermediate: Used to synthesize derivatives with enhanced bioactivity (e.g., anticonvulsants, antidepressants).

  • Probe Compound: Investigates GABAergic signaling pathways in neurological disorders.

Chemical Synthesis

  • Building Block: Serves in peptide coupling reactions and heterocycle formation .

Table 5: Comparative Analysis with Structural Analogs

CompoundStructural DifferenceBioactivity Shift
Methyl 4-amino-3-(4-bromophenyl)butanoateBromine vs. chlorineReduced analgesic potency
Methyl 4-amino-3-(4-fluorophenyl)butanoateFluorine vs. chlorineEnhanced lipophilicity
ParameterRecommendationSource
Storage–20°C, inert atmosphere
DisposalIncineration
First AidFlush eyes/skin with water

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